molecular formula C8H15Cl2N B12314699 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B12314699
M. Wt: 196.11 g/mol
InChI Key: WSKITLIVRATZCJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds It is a bicyclic structure containing a nitrogen atom, making it a heterocyclic compound

Preparation Methods

The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the required stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C8H15Cl2N

Molecular Weight

196.11 g/mol

IUPAC Name

5-(chloromethyl)-1-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H14ClN.ClH/c9-6-8-2-1-4-10(7-8)5-3-8;/h1-7H2;1H

InChI Key

WSKITLIVRATZCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C2)CCl.Cl

Origin of Product

United States

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